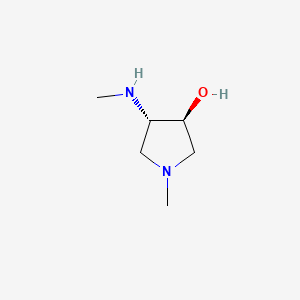

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol

Beschreibung

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound is (3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol, which precisely describes its stereochemical configuration and functional group arrangement. The systematic name reflects the absolute configuration at both the C-3 and C-4 positions, where the S configuration indicates the specific three-dimensional orientation of substituents around these chiral centers. The compound exists as a trans isomer, meaning that the hydroxyl group at position 3 and the methylamino group at position 4 are positioned on opposite faces of the pyrrolidine ring plane.

The stereochemical designation (3S,4S) provides crucial information about the spatial arrangement of atoms within the molecule. At the C-3 position, the hydroxyl group adopts the S configuration, while the C-4 methylamino substituent also maintains an S configuration. This specific stereochemical arrangement is fundamental to the compound's biological activity and chemical properties, as the trans relationship between these substituents creates a unique three-dimensional structure that influences molecular interactions and conformational preferences.

The compound's nomenclature also reflects its classification as a secondary amine, with the nitrogen atom at position 1 bearing a methyl substituent and the nitrogen within the methylamino group at position 4 serving as a secondary amine center. This dual nitrogen functionality contributes to the compound's basicity and potential for forming hydrogen bonds, characteristics that are crucial for its biological activity and chemical reactivity.

Molecular Formula and Structural Isomerism

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol possesses the molecular formula C6H14N2O, corresponding to a molecular weight of 130.19 grams per mole. The molecular composition reveals the presence of six carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that defines the compound's chemical and physical properties. The molecular structure consists of a pyrrolidine core, which is a saturated five-membered heterocyclic ring containing one nitrogen atom, with additional substituents that modify its electronic and steric characteristics.

The structural isomerism of this compound is particularly complex due to the presence of multiple stereogenic centers and the possibility of different substitution patterns. The compound can exist in various isomeric forms, including positional isomers where the substituents occupy different positions on the pyrrolidine ring, and stereoisomers where the three-dimensional arrangement of atoms differs. The most significant structural relationship exists between the trans and cis isomers, where the relative orientation of the hydroxyl and methylamino groups determines the overall molecular geometry and properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H14N2O | |

| Molecular Weight | 130.19 g/mol | |

| CAS Registry Number | 1212336-60-1 | |

| Exact Mass | 130.11100 | |

| Polar Surface Area | 35.50000 |

The InChI representation of the molecule is InChI=1S/C6H14N2O/c1-7-5-3-8(2)4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1, which provides a standardized textual representation of the molecular structure. This notation encodes the connectivity of atoms, stereochemistry, and other structural features in a format that allows for unambiguous identification and database searching.

Crystal Structure and Conformational Analysis

The conformational analysis of this compound reveals significant complexity due to the inherent flexibility of the five-membered pyrrolidine ring system. Pyrrolidine rings are known to exhibit pseudorotational behavior, where the ring adopts various envelope and twisted conformations through rapid interconversion. The presence of substituents at positions 1, 3, and 4 significantly influences these conformational preferences, creating a unique energetic landscape that determines the molecule's three-dimensional structure in solution and solid state.

Theoretical studies of pyrrolidine conformations have demonstrated that the pseudorotational process involves continuous interconversion between envelope conformers, where one atom is displaced from the plane of the other four atoms, and twisted conformers, where two adjacent atoms are displaced on opposite sides of the plane. For this compound, the bulky substituents create steric interactions that favor specific conformational states over others, effectively restricting the conformational freedom compared to unsubstituted pyrrolidine.

Research on related pyrrolidinol derivatives has shown that the introduction of substituents at the 3 and 4 positions dramatically affects the conformational equilibrium. The trans configuration of the hydroxyl and methylamino groups creates a situation where these substituents prefer to adopt pseudoequatorial orientations to minimize steric hindrance. This preference leads to a conformational bias toward specific envelope conformations, particularly the C-2 endo and C-5 exo arrangements, which accommodate the bulky substituents most effectively.

Nuclear magnetic resonance spectroscopy studies of similar pyrrolidinol compounds have revealed that vicinal proton-proton coupling constants provide valuable information about the predominant conformations in solution. The coupling patterns observed for this compound indicate a preference for conformations where the trans substituents adopt orientations that minimize eclipsing interactions while maximizing favorable electrostatic and hydrogen bonding interactions.

Comparative Analysis of Cis/Trans Isomers

The comparison between cis and trans isomers of 1-methyl-4-(methylamino)-3-pyrrolidinol reveals fundamental differences in their structural, conformational, and chemical properties. The geometric relationship between the hydroxyl group at position 3 and the methylamino group at position 4 creates distinct molecular architectures that influence virtually every aspect of the compounds' behavior. The trans isomer, where these groups are positioned on opposite faces of the pyrrolidine ring, exhibits markedly different characteristics compared to the cis isomer, where the substituents are located on the same face of the ring.

Conformational analysis studies have demonstrated that the trans isomer generally exhibits greater conformational rigidity compared to its cis counterpart. This increased rigidity arises from the optimal positioning of the bulky substituents, which minimizes steric clashes and allows for more stable conformational states. In contrast, the cis isomer experiences significant steric hindrance between the hydroxyl and methylamino groups, leading to conformational strain and increased molecular flexibility as the ring attempts to accommodate the crowded substitution pattern.

The energetic differences between cis and trans isomers are substantial, with the trans configuration typically being thermodynamically favored due to reduced steric interactions. Computational studies on related pyrrolidinol systems have shown that the energy difference between cis and trans isomers can range from several kilocalories per mole, making the trans isomer significantly more stable under equilibrium conditions. This stability difference has important implications for synthetic strategies and the predominant isomer obtained under various reaction conditions.

| Isomer Property | Trans Configuration | Cis Configuration |

|---|---|---|

| Steric Hindrance | Minimized due to opposite face positioning | Significant due to same face positioning |

| Conformational Rigidity | Higher rigidity, fewer low-energy conformers | Lower rigidity, more conformational flexibility |

| Thermodynamic Stability | Generally more stable | Generally less stable |

| Hydrogen Bonding Potential | Reduced intramolecular interactions | Enhanced intramolecular interactions |

The different stereochemical arrangements also influence the hydrogen bonding capabilities of the two isomers. The trans isomer, with its separated hydroxyl and amino functionalities, has limited potential for intramolecular hydrogen bonding but enhanced capability for intermolecular interactions. Conversely, the cis isomer may form intramolecular hydrogen bonds between the hydroxyl and methylamino groups, creating cyclic structures that affect the overall molecular geometry and properties.

Spectroscopic differences between the isomers provide valuable tools for their identification and characterization. Nuclear magnetic resonance spectroscopy reveals distinct coupling patterns and chemical shift differences that reflect the different magnetic environments experienced by protons in the two stereoisomeric forms. These spectroscopic signatures serve as fingerprints for structural determination and purity assessment of synthetic samples.

The biological activities of cis and trans isomers often differ significantly due to their distinct three-dimensional structures and conformational preferences. The spatial arrangement of pharmacophoric groups influences receptor binding, enzyme interactions, and overall biological response. Studies on related pyrrolidinol derivatives have demonstrated that stereochemical configuration can dramatically affect potency, selectivity, and mechanism of action, highlighting the importance of stereochemical control in pharmaceutical applications.

Eigenschaften

IUPAC Name |

(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-5-3-8(2)4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTBOQOSSIBUCD-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(CC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CN(C[C@@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212336-60-1 | |

| Record name | rac-(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Core Reaction Mechanism

A widely reported method for synthesizing pyrrolidinol derivatives involves the cyclization of halogenated alcohols with amines. For 1-methyl-3-pyrrolidinol, 1,4-dichloro-2-butanol reacts with methylamine under autoclave conditions (10–120°C, 7500 Torr) to form the pyrrolidine ring. The reaction proceeds via nucleophilic displacement of chloride ions by methylamine, followed by intramolecular cyclization. Key steps include:

-

Nucleophilic attack : Methylamine displaces chloride at the terminal positions of 1,4-dichloro-2-butanol.

-

Ring closure : The intermediate undergoes cyclization to form the five-membered pyrrolidine ring.

-

Hydroxyl retention : The hydroxyl group at position 3 remains intact due to steric protection during cyclization.

Optimization and Yield

Industrial-scale adaptations of this method emphasize temperature control and solvent selection. For example, using water as a solvent at 120°C for 10 hours yields 64.8% of 1-methyl-3-pyrrolidinol with 99.3% purity. Post-reaction workup involves neutralization with sodium hydroxide, extraction with methylene chloride, and vacuum distillation to isolate the product.

Table 1: Reaction Conditions for Cyclization-Based Synthesis

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 10–120°C | Higher temperatures accelerate cyclization but risk decomposition |

| Pressure | 7500 Torr | Elevated pressure prevents methylamine volatilization |

| Reaction Time | 10 hours | Prolonged duration ensures complete ring closure |

| Solvent | Water | Polar solvent stabilizes intermediates |

Epoxide Ring-Opening with Methylamine

Stereochemical Control via Epoxide Intermediates

The trans configuration of the target compound is achievable through stereospecific ring-opening of pyrrolidine epoxides. For instance, 1-benzyl-3,4-epoxypyrrolidine reacts with nucleophiles like guaiacol to yield trans-3,4-disubstituted products. Adapting this approach, methylamine can open the epoxide ring, installing the methylamino group at position 4 and retaining the hydroxyl at position 3 with trans stereochemistry.

Synthetic Procedure

-

Epoxide synthesis : 1-Methylpyrrolidine is oxidized to form 3,4-epoxypyrrolidine using meta-chloroperbenzoic acid (m-CPBA).

-

Ring-opening : The epoxide reacts with methylamine in toluene at −30°C to 20°C, favoring trans addition due to steric hindrance.

-

Deprotection : If a protecting group (e.g., benzyl) is present, catalytic hydrogenation removes it to yield the final product.

Table 2: Epoxide Ring-Opening Parameters

| Condition | Optimal Value | Effect on Stereochemistry |

|---|---|---|

| Temperature | −30°C to 20°C | Low temperatures minimize side reactions |

| Solvent | Toluene | Nonpolar solvent stabilizes transition state |

| Nucleophile | Methylamine | Directs trans addition via SN2 mechanism |

Functional Group Interconversion Strategies

Mesylation and Displacement

A third route involves converting hydroxyl groups into leaving groups for subsequent nucleophilic substitution. For example, tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate is mesylated with methanesulfonyl chloride (MsCl) in dichloromethane, yielding a mesylate intermediate. Treatment with methylamine then displaces the mesylate group, introducing the methylamino moiety at position 4.

Key Steps and Challenges

-

Mesylation : Reaction with MsCl and triethylamine at 0°C achieves quantitative conversion to the mesylate.

-

Amination : Methylamine in toluene at 20°C displaces the mesylate, but competing elimination reactions require careful temperature control.

-

Deprotection : Acidic hydrolysis removes the tert-butoxycarbonyl (Boc) group, yielding the free amine.

Table 3: Functional Group Interconversion Metrics

| Step | Yield | Purity | Key Challenge |

|---|---|---|---|

| Mesylation | 92–100% | >99% | Avoiding over-sulfonation |

| Amination | 85–90% | 98% | Suppressing elimination byproducts |

| Deprotection | 95% | 99.5% | Acid-sensitive intermediate stability |

Industrial-Scale Production Considerations

Catalytic Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enable high-throughput cyclization of 1,4-dichloro-2-butanol with methylamine, reducing reaction times from 10 hours to 2 hours. Heterogeneous catalysts like zeolites improve regioselectivity, minimizing byproducts such as 1-methyl-2-pyrrolidinol.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison for trans-1-Methyl-4-(methylamino)-3-pyrrolidinol

| Method | Yield | Stereochemical Control | Scalability |

|---|---|---|---|

| Cyclization | 64.8% | Moderate | High |

| Epoxide ring-opening | 75–85% | Excellent | Moderate |

| Mesylation/amination | 85–90% | High | Low |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-1-Methyl-4-(methylamino)-3-pyrrolidinol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a bioactive molecule in drug discovery.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

Industry:

- Utilized in the production of specialty chemicals and fine chemicals.

- Applied in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Structural Impact on Solubility: The hydroxyl group in this compound likely improves aqueous solubility compared to cyclohexanol or pyridine analogs, favoring renal excretion or hydrophilic interactions .

- Methylamino Group: Common in HVACC modulators (e.g., 4-(methylamino)pyridine) and psychoactive compounds (e.g., Methoxmetamine), suggesting the target compound may interact with ion channels or neurotransmitter systems .

- Safety Profile: The absence of nitroso or aryl groups reduces carcinogenic and hallucinogenic risks compared to nitrosamines or arylcyclohexylamines .

Biologische Aktivität

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a five-membered pyrrolidine ring with a methyl group and a methylamino group, which contribute to its biological activity. Its molecular formula is CHNO, indicating the presence of nitrogen that plays a crucial role in its interaction with biological systems.

Interaction with Biological Targets

this compound acts as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The specific pathways and targets depend on the biological context in which the compound is applied. For instance, it has been investigated for its potential antidepressant and antiarrhythmic properties .

Oxidation and Reduction Reactions

The compound can undergo various chemical reactions:

- Oxidation : Typically using agents like potassium permanganate.

- Reduction : Achieved through lithium aluminum hydride or sodium borohydride.

These reactions highlight its versatility as a building block in organic synthesis.

Antidepressant Activity

Research has indicated that this compound exhibits antidepressant effects. In studies involving animal models, the compound demonstrated the ability to block depressant effects induced by other agents, suggesting its potential utility in treating mood disorders .

Antiarrhythmic Effects

The compound has also shown promise as an antiarrhythmic agent. In experimental setups, it was administered to animal models experiencing induced arrhythmias, resulting in a reversion to sinus rhythm. This effect was maintained for at least 60 minutes post-administration, indicating significant therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-Methyl-3-pyrrolidinol | Pyrrolidine | Neuroactive properties; used in pharmaceuticals |

| 4-Methylaminopyrrolidine | Pyrrolidine | Exhibits antidepressant activity |

| 1-Boc-4-methylaminopyrrolidine | Pyrrolidine | Used as a building block in peptide synthesis |

| 3-Hydroxy-N-methylpyrrolidinone | Pyrrolidinone | Potential neuroprotective effects |

The presence of both methyl and methylamino groups in this compound provides distinct steric and electronic properties that enhance its biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacological applications of this compound. For example:

- Antidepressant Efficacy : A study demonstrated that this compound could effectively counteract depressive symptoms induced by tetrabenazine in mice, showcasing its potential as an antidepressant agent .

- Cardiovascular Applications : In another investigation, this compound was evaluated for its antiarrhythmic properties using canine models. The results indicated significant effectiveness at doses around 10.7 mg/kg .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol?

- Methodological Answer : The borrowing hydrogen (BH) strategy, catalyzed by ruthenium complexes, is a promising route for synthesizing substituted 3-pyrrolidinol derivatives. This method involves the cyclization of primary amines with 1,2,4-butanetriol under reflux conditions (e.g., in toluene) to form the pyrrolidine ring. Catalyst screening (e.g., Ru, Pd) and solvent optimization are critical for yield enhancement . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed.

Q. How should researchers characterize the stereochemistry of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol to confirm its trans configuration?

- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximity between substituents. X-ray crystallography provides definitive confirmation of the trans configuration by resolving the spatial arrangement of the methyl, methylamino, and hydroxyl groups. Comparative analysis with known cis/trans analogs via HPLC or chiral chromatography can further validate stereochemistry .

Q. What safety protocols are essential when handling trans-1-Methyl-4-(methylamino)-3-pyrrolidinol in laboratory settings?

- Methodological Answer : Follow guidelines for pyrrolidine derivatives:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Work in a fume hood to avoid inhalation.

- Store in sealed containers at -20°C to prevent degradation .

- Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff into drains .

Q. Which physicochemical properties are critical to assess for trans-1-Methyl-4-(methylamino)-3-pyrrolidinol?

- Methodological Answer : Prioritize:

- Melting Point : Differential scanning calorimetry (DSC) to determine purity and phase transitions (expected range: ~190–200°C for related pyrrolidinols) .

- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, toluene) via gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify decomposition pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) in the synthesis of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol?

- Methodological Answer :

- Catalyst Design : Screen chiral Ru or Ir catalysts (e.g., (R)-BINAP-Ru complexes) to enhance stereoselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve ee by stabilizing transition states.

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce racemization risks during cyclization .

- Kinetic Resolution : Use immobilized enzymes (e.g., lipases) for dynamic kinetic resolution of intermediates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine -NMR, -NMR, and 2D-COSY/HMBC to resolve signal overlaps.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for studying the biological activity of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at position 4) and test against target receptors (e.g., GPCRs, kinases).

- In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to proteins (e.g., enzymes in neurotransmitter pathways).

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .

Q. How does the trans configuration influence the compound’s stability under thermal or oxidative conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for related pyrrolidinols) .

- Oxidative Stress Testing : Expose to HO or radical initiators (AIBN) and monitor degradation via LC-MS.

- Comparative Studies : Contrast stability of trans vs. cis isomers to identify stereochemical effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.